Cas no 2097866-72-1 (N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine)

N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine is a heterocyclic amine compound featuring a pyrazine core linked to a piperidine scaffold via a nitrogen atom. Its structural design incorporates dimethyl substitution on the piperidine nitrogen, enhancing steric and electronic properties. The 6-methylpyrazine moiety contributes to potential binding interactions in pharmaceutical or agrochemical applications. This compound exhibits favorable physicochemical properties, including moderate lipophilicity and stability under standard conditions, making it suitable for further derivatization or biological evaluation. Its well-defined synthetic route allows for scalable production with high purity. The molecule's modular structure offers versatility in medicinal chemistry, particularly in targeting central nervous system or metabolic pathways.
N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine structure
2097866-72-1 structure
Product name:N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine
CAS No:2097866-72-1
MF:C12H20N4
MW:220.314002037048
CID:6218663
PubChem ID:91664780

N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine
    • 2097866-72-1
    • F6541-5545
    • AKOS032466531
    • Inchi: 1S/C12H20N4/c1-10-8-13-9-12(14-10)16-6-4-11(5-7-16)15(2)3/h8-9,11H,4-7H2,1-3H3
    • InChI Key: RGVWBBIFDGNWHU-UHFFFAOYSA-N
    • SMILES: N1(C2C=NC=C(C)N=2)CCC(CC1)N(C)C

Computed Properties

  • Exact Mass: 220.16879665g/mol
  • Monoisotopic Mass: 220.16879665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 32.3Ų

N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6541-5545-15mg
N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine
2097866-72-1
15mg
$133.5 2023-09-08
Life Chemicals
F6541-5545-3mg
N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine
2097866-72-1
3mg
$94.5 2023-09-08
Life Chemicals
F6541-5545-1mg
N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine
2097866-72-1
1mg
$81.0 2023-09-08
Life Chemicals
F6541-5545-2μmol
N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine
2097866-72-1
2μmol
$85.5 2023-09-08
Life Chemicals
F6541-5545-5mg
N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine
2097866-72-1
5mg
$103.5 2023-09-08
Life Chemicals
F6541-5545-5μmol
N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine
2097866-72-1
5μmol
$94.5 2023-09-08
Life Chemicals
F6541-5545-2mg
N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine
2097866-72-1
2mg
$88.5 2023-09-08
Life Chemicals
F6541-5545-20mg
N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine
2097866-72-1
20mg
$148.5 2023-09-08
Life Chemicals
F6541-5545-4mg
N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine
2097866-72-1
4mg
$99.0 2023-09-08
Life Chemicals
F6541-5545-10mg
N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine
2097866-72-1
10mg
$118.5 2023-09-08

N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine Related Literature

Additional information on N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine

Comprehensive Overview of N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine (CAS No. 2097866-72-1)

N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine (CAS No. 2097866-72-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique piperidine and pyrazine structural motifs, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its molecular interactions and bioactivity profiles, which make it a promising candidate for further study.

The compound's structure features a dimethylamino group attached to a piperidine ring, which is further linked to a 6-methylpyrazin-2-yl moiety. This combination of functional groups contributes to its distinct physicochemical properties, including solubility, stability, and reactivity. These attributes are critical for its potential use in medicinal chemistry and biochemical applications. Recent studies have highlighted its relevance in targeting specific enzyme pathways and receptor systems, aligning with current trends in precision medicine and personalized therapeutics.

In the context of modern research, N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine is frequently discussed alongside topics such as small molecule inhibitors, structure-activity relationships (SAR), and drug design optimization. These areas are of high interest to both academic and industrial researchers, as they seek to develop novel compounds with enhanced efficacy and reduced side effects. The compound's synthetic accessibility and modifiable scaffold further enhance its appeal for high-throughput screening and lead compound identification.

Another key aspect of CAS No. 2097866-72-1 is its potential role in addressing neurological disorders and metabolic diseases. With the growing prevalence of conditions such as Alzheimer's disease and diabetes, researchers are actively investigating compounds like this for their ability to modulate neurotransmitter systems or metabolic enzymes. This aligns with the broader scientific community's focus on disease-modifying therapies and mechanistic studies.

From a synthetic chemistry perspective, the preparation of N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine involves multi-step organic transformations, often requiring catalytic methods and protective group strategies. These processes are essential for achieving high yields and purity, which are critical for subsequent biological testing and pharmacological evaluation. The compound's structural complexity also makes it a valuable subject for computational chemistry studies, including molecular docking and quantitative structure-activity relationship (QSAR) modeling.

In summary, N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine (CAS No. 2097866-72-1) represents a versatile and intriguing compound with broad potential in pharmaceutical research and chemical innovation. Its unique structural features and bioactive properties position it as a valuable tool for advancing our understanding of molecular targets and therapeutic mechanisms. As research continues to evolve, this compound is likely to remain a focal point for scientists exploring new frontiers in drug development and biomedical science.

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